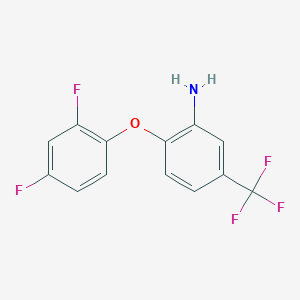
3-Fluoro-4-(2-fluorophenoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-4-(2-fluorophenoxy)aniline is an organic compound with the molecular formula C12H9F2NO . It belongs to the family of aniline derivatives and is commonly used in scientific experiments.
Synthesis Analysis
This compound can be synthesized through various methods such as the nitro-reduction method, Suzuki coupling, and Buchwald-Hartwig coupling. The most common method is the nitro-reduction method, which involves the reduction of 3-fluoro-4-nitroaniline with a reducing agent such as iron powder or zinc dust.Molecular Structure Analysis
The molecular weight of this compound is 221.20 . The InChI code for this compound is 1S/C12H9F2NO/c13-8-2-1-3-10 (6-8)16-12-5-4-9 (15)7-11 (12)14/h1-7H,15H2 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Applications De Recherche Scientifique
Docking and QSAR Studies for c-Met Kinase Inhibitors
The compound, along with similar derivatives, has been studied for its role as a c-Met kinase inhibitor. Docking studies and quantitative structure–activity relationship (QSAR) methods, including Comparative molecular similarity analysis (CoMSIA) and multiple linear regression (MLR), were used to predict the biological activities of these inhibitors (Caballero et al., 2011).
Synthesis of 3-Fluoro-2-quinolones
Research has shown that derivatives of 3-Fluoro-4-(2-fluorophenoxy)aniline, such as N-(Fluoro-3-methoxyacryloyl)anilines, can be synthesized through a condensation process. These compounds have potential applications in creating 3-fluoro-2-quinolones, which are significant in various chemical syntheses (Mävers & Schlosser, 1996).
Synthesis of 3-Chloro-4-(3-fluorobenzyloxy) aniline
This derivative was synthesized for potential industrial production, demonstrating the compound's utility in creating robust chemical structures with industrial applications. The process emphasized the use of cost-effective materials and methods that yield less waste (Zhang Qingwen, 2011).
Cu(II) and Pd(II) Complexes Studies
Studies on Cu(II) and Pd(II) complexes using fluorinated anilines, including this compound derivatives, were conducted. These complexes were analyzed for their structure, redox-reactivity, and antiproliferative activities, which have implications in various pharmaceutical and chemical applications (Kasumov et al., 2016).
Catalytic Oxidation Studies
The compound was also studied in the context of catalytic oxidation, particularly involving Fe3O4 nanoparticles. This research is vital for understanding the compound's potential in environmental and chemical processing applications, such as removing pollutants like phenol and aniline from solutions (Zhang et al., 2009).
Metabolism Studies
Studies on the metabolism of similar compounds, such as 3-chloro-4-fluoro-aniline, in animals, provide insights into the bioactivity and potential environmental impact of these compounds (Baldwin & Hutson, 1980).
Agrochemicals and Pharmaceuticals
The synthesis of 4-fluorophenol from 4-fluoro-aniline demonstrates the utility of these compounds in the industrial production of various agrochemicals and pharmaceuticals (Mercier & Youmans, 1996).
Safety and Hazards
This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing hands and face thoroughly after handling .
Mécanisme D'action
- The primary target of 3-Fluoro-4-(2-fluorophenoxy)aniline is c-Met kinase . This receptor tyrosine kinase is expressed in endothelial and epithelial cells. When activated by its ligand hepatocyte growth factor (HGF)/scatter factor, c-Met undergoes receptor dimerization and autophosphorylation of specific tyrosine residues .
Target of Action
Propriétés
IUPAC Name |
3-fluoro-4-(2-fluorophenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO/c13-9-3-1-2-4-11(9)16-12-6-5-8(15)7-10(12)14/h1-7H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDJCSJIBYAOLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)N)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
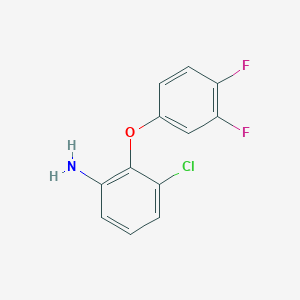
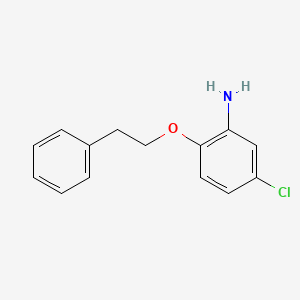
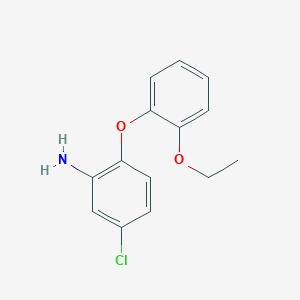
![2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine](/img/structure/B1328304.png)

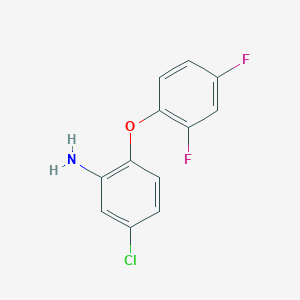
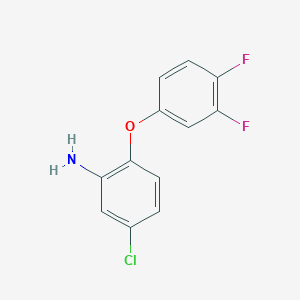

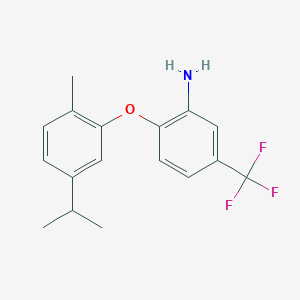
![Methyl 2-{4-[2-amino-4-(trifluoromethyl)phenoxy]-phenyl}acetate](/img/structure/B1328340.png)
